molecular formula C15H13F2NO B239618 N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

カタログ番号 B239618
分子量: 261.27 g/mol
InChIキー: XDMOEQIUFPKJDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide, also known as DFP-10825, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKCs play a crucial role in many cellular processes, including cell growth, differentiation, and survival. Therefore, DFP-10825 has been the subject of extensive research in recent years due to its potential therapeutic applications.

作用機序

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide selectively inhibits the activity of PKCs by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKCs by diacylglycerol (DAG) and other signaling molecules, thereby inhibiting downstream signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including reducing tumor growth and metastasis, reducing amyloid plaque formation in Alzheimer's disease, improving cognitive function in animal models of Alzheimer's disease, and reducing the development of diabetic complications.

実験室実験の利点と制限

One of the major advantages of using N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in lab experiments is its high selectivity for PKCs, which allows researchers to study the specific effects of PKC inhibition on cellular processes. However, one of the limitations of using N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide is its potential toxicity, which can limit its use in certain experiments.

将来の方向性

There are several future directions for research on N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide, including:
1. Further studies on the efficacy of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in different types of cancer and in combination with other chemotherapeutic agents.
2. Studies on the potential use of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in the treatment of other neurodegenerative diseases, such as Parkinson's disease.
3. Studies on the potential use of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in the treatment of other metabolic disorders, such as obesity and metabolic syndrome.
4. Studies on the potential use of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in combination with other PKC inhibitors or other signaling pathway inhibitors.
5. Further studies on the safety and toxicity of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in animal models and in clinical trials.
In conclusion, N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide is a potent and selective inhibitor of PKCs that has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Further research is needed to fully understand the potential therapeutic applications of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide and to address its limitations and safety concerns.

合成法

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,5-difluoroaniline with 2-methylphenylacetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and pyridine to yield the final product.

科学的研究の応用

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, PKCs are overexpressed and play a crucial role in tumor growth and metastasis. Therefore, inhibiting PKCs with N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to reduce tumor growth and enhance the efficacy of chemotherapy.
In Alzheimer's disease, PKCs are involved in the formation of amyloid plaques and neurofibrillary tangles, which are hallmark features of the disease. N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to reduce the formation of these plaques and improve cognitive function in animal models of Alzheimer's disease.
In diabetes, PKCs are involved in the development of diabetic complications, such as retinopathy, neuropathy, and nephropathy. N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to reduce the development of these complications in animal models of diabetes.

特性

製品名

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

分子式

C15H13F2NO

分子量

261.27 g/mol

IUPAC名

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H13F2NO/c1-10-4-2-3-5-11(10)8-15(19)18-14-9-12(16)6-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)

InChIキー

XDMOEQIUFPKJDM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)F)F

正規SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。